![molecular formula C20H17FN4S B2488326 6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 923139-67-7](/img/structure/B2488326.png)
6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H17FN4S and its molecular weight is 364.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
Research on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, closely related to the compound , highlights the use of oxidative intramolecular cyclization techniques. Iodobenzene diacetate is employed as a green oxidant in these syntheses, demonstrating a preference for environmentally friendly practices in the chemical synthesis of complex molecules (Aggarwal et al., 2019).
Structural Characterization
The structural characteristics of triazolo-pyridazine derivatives are meticulously elucidated using various spectroscopic techniques like IR, NMR (1H and 13C), mass spectral data, and elemental analyses. Notably, X-ray crystal analysis plays a critical role in understanding the spatial configuration of these molecules, revealing intricate details such as twisted conformations and nonplanar tricyclic cores in certain derivatives. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Aggarwal et al., 2019).
Biological and Pharmaceutical Research
Antiviral Activities
Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities, particularly against hepatitis-A virus (HAV). The plaque reduction infectivity assay indicates a significant reduction in virus count due to treatment with these compounds, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).
Antitubulin Agents
In the realm of cancer research, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity, indicating their potential in cancer treatment strategies. The compound 4q, in particular, has demonstrated high activity against various cancer cell lines, offering a promising avenue for therapeutic development (Xu et al., 2016).
Agricultural Applications
Agrochemical Uses
Pyridazine derivatives, including those with the triazolo[4,3-b]pyridazine framework, find utility in the agricultural sector. They are used for a range of applications such as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and other agrochemical purposes. The synthesis and structure elucidation of these compounds, along with docking studies against specific pathogens like Fusarium oxysporum, underscore their importance in agriculture (Sallam et al., 2022).
Propriétés
IUPAC Name |
6-(4-ethylphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c1-2-14-3-7-16(8-4-14)18-11-12-19-22-23-20(25(19)24-18)26-13-15-5-9-17(21)10-6-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCSVDVLCVDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

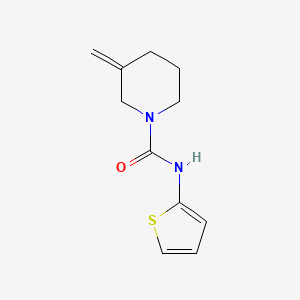
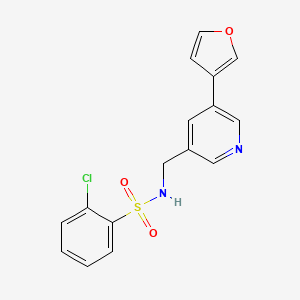
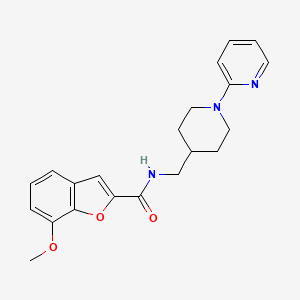

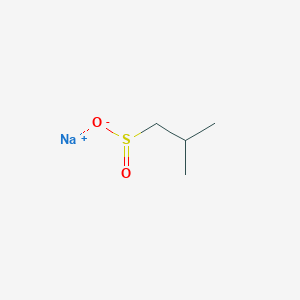
![2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2488252.png)
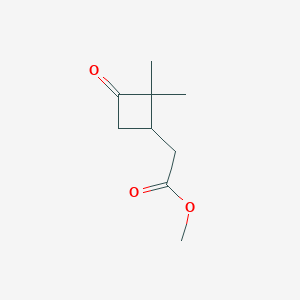
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2488259.png)
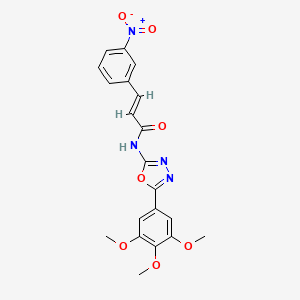
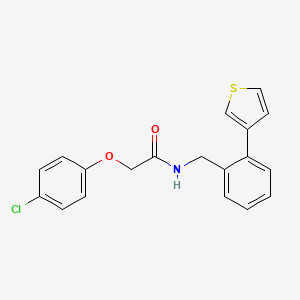
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
